molecular formula C20H16N2O3 B3863141 4-({(E)-2-[2-(1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID

4-({(E)-2-[2-(1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID

Cat. No.: B3863141
M. Wt: 332.4 g/mol
InChI Key: CORMJBKJHMKRGH-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({(E)-2-[2-(1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a naphthyl group, an acyl hydrazone linkage, and a benzoic acid moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-2-[2-(1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID typically involves the following steps:

    Formation of the Acyl Hydrazone: The reaction begins with the condensation of 1-naphthylacetic acid hydrazide with an appropriate aldehyde or ketone to form the acyl hydrazone intermediate.

    Coupling with Benzoic Acid Derivative: The acyl hydrazone intermediate is then coupled with a benzoic acid derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-2-[2-(1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({(E)-2-[2-(1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-({(E)-2-[2-(1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce desired biological effects.

    Altering Gene Expression: Influencing gene expression to regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({(E)-2-[2-(1-NAPHTHYL)ACETYL]HYDRAZONO}METHYL)BENZOIC ACID is unique due to its specific structural features, such as the naphthyl group and the acyl hydrazone linkage

Properties

IUPAC Name

4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-19(12-17-6-3-5-15-4-1-2-7-18(15)17)22-21-13-14-8-10-16(11-9-14)20(24)25/h1-11,13H,12H2,(H,22,23)(H,24,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORMJBKJHMKRGH-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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